molecular formula C8H12ClNO2 B1280171 O-(2-Phenoxyethyl)hydroxylamine hydrochloride CAS No. 5397-72-8

O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Cat. No.: B1280171
CAS No.: 5397-72-8
M. Wt: 189.64 g/mol
InChI Key: OVSNPPTZTPXOLP-UHFFFAOYSA-N
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Description

O-(2-Phenoxyethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is a solid substance with a melting point of 182-188°C . This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Phenoxyethyl)hydroxylamine hydrochloride typically involves the reaction of 2-phenoxyethanol with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: O-(2-Phenoxyethyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-(2-Phenoxyethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Phenoxyethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: O-(2-Phenoxyethyl)hydroxylamine hydrochloride is unique due to the presence of both the phenoxyethyl and hydroxylamine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable reagent in various chemical and biochemical applications .

Properties

IUPAC Name

O-(2-phenoxyethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNPPTZTPXOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968785
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-72-8
Record name 5397-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Phenoxyethyl)hydroxylamine hydrochloride
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O-(2-Phenoxyethyl)hydroxylamine hydrochloride
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O-(2-Phenoxyethyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(2-Phenoxyethyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(2-Phenoxyethyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(2-Phenoxyethyl)hydroxylamine hydrochloride

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